4-Methylcyclohexene-1,2-dicarboxylic
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Overview
Description
4-Methylcyclohexene-1,2-dicarboxylic acid is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclohexene, featuring a methyl group and two carboxylic acid groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcyclohexene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce the desired acid . The reaction typically requires moderate temperatures and can be catalyzed by acids or bases.
Industrial Production Methods
In industrial settings, the production of this compound acid may involve large-scale Diels-Alder reactions followed by hydrolysis. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methylcyclohexene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism by which 4-methylcyclohexene-1,2-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexene ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexene: A similar compound with a single methyl group attached to the cyclohexene ring.
1-Methylcyclohexene: Another isomer with the methyl group in a different position.
3-Methylcyclohexene: An isomer with the methyl group attached to the third carbon of the cyclohexene ring.
Uniqueness
The combination of the cyclohexene ring, methyl group, and carboxylic acid groups makes it a versatile compound for various scientific and industrial uses .
Properties
IUPAC Name |
4-methylcyclohexene-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHYLPADRKEKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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